The synthesis of T22 involves several methods aimed at producing high-purity antibodies that can reliably detect tau oligomers. One common method includes the use of recombinant DNA technology to express the T22 antigen in Escherichia coli or insect cells. This process often involves:
Additionally, biotinylation techniques are employed to enhance the binding specificity of T22 antibodies during assays like immunohistochemistry or Western blotting .
The molecular structure of the T22 antigen has been characterized through various biophysical methods. Notably, its three-dimensional conformation reveals a unique fold that allows for specific interactions with tau oligomers. Structural studies often utilize X-ray crystallography or nuclear magnetic resonance spectroscopy to elucidate the spatial arrangement of amino acids within the T22 structure.
Key structural data includes:
T22's interaction with tau oligomers can be described as a specific binding reaction, where the antibody recognizes and binds to conformational epitopes on the tau protein. This reaction can be quantitatively analyzed using techniques such as:
The mechanism by which T22 exerts its effects involves specific recognition of tau oligomers through conformational epitopes that are unique to these aggregates. Upon binding, T22 can facilitate various downstream effects:
Data from experimental studies indicate that T22 binding significantly alters the aggregation kinetics of tau proteins, thus providing a protective effect against neurodegeneration .
The physical properties of the T22 antigen include:
Chemical properties include:
These properties are crucial for ensuring reliable performance in laboratory assays .
The primary applications of the T22 antigen include:
T22's specificity for oligomeric tau makes it invaluable for both basic research into tau pathology and applied clinical diagnostics .
T22 is a nonclassical major histocompatibility complex (MHC) class Ib protein encoded within the H2-T region of the murine genome. Its structure, resolved at 3.1 Å resolution, reveals a conserved MHC-I-like fold comprising α1, α2, and α3 extracellular domains non-covalently associated with β₂-microglobulin (β₂M) [1] [5]. However, T22 exhibits a severely truncated α2 helix that unravels at the C-terminus and folds backward, exposing the underlying eight-stranded β-sheet platform [1] [2]. This architectural deviation eliminates the canonical "closed-end" peptide-binding groove seen in classical MHC-I molecules. The α3 domain and β₂M maintain structural integrity, facilitating cell surface expression and stability, though T22 does not require peptide loading for folding or function [1] [5].
Table 1: Domain Organization of T22 Antigen
Domain | Structural Features | Functional Implications |
---|---|---|
α1 | Standard α-helix | Partially forms groove periphery; minimal ligand contact |
α2 | C-terminally truncated helix; unraveled conformation | Exposes β-sheet floor; enables direct TCR docking |
α3 | Conserved Ig-like fold | Binds β₂M; stabilizes molecular assembly |
β₂M | Non-polymorphic light chain | Required for intracellular folding and surface expression |
Classical MHC-Ia molecules (e.g., H-2Kᵇ) possess a deep, continuous peptide-binding groove formed by α1 and α2 helices, accommodating 8–10 amino acid peptides. This groove features polymorphic pockets that anchor peptide termini via hydrogen bonds and hydrophobic interactions [1] [3]. In stark contrast, T22’s truncated α2 helix creates a shallow, open groove with a collapsed F-pocket, rendering it incapable of presenting conventional peptides [1] [6]. Evolutionary analysis indicates T22 diverged from MHC-Ia to specialize in direct γδ T cell receptor (TCR) engagement rather than peptide presentation [3] [6]. While MHC-Ia molecules exhibit broad tissue distribution and polymorphic variation, T22 expression is restricted to lymphoid tissues and shows limited allelic diversity [5] [6].
Table 2: Structural and Functional Comparison: T22 vs. Classical MHC-I
Feature | Classical MHC-I (e.g., H-2Kᵇ) | T22 |
---|---|---|
Peptide-Binding Groove | Deep, closed groove with anchored peptides | Shallow, open groove; no peptide binding |
α2 Helix | Intact helical structure | C-terminally truncated and unraveled |
Primary Ligands | Peptide antigens (8–10 residues) | γδ TCR CDR3δ loops |
β-Sheet Floor | Buried beneath helices | Solvent-exposed; serves as TCR docking site |
Functional Role | Peptide presentation to αβ T cells | Direct activation of γδ T cells |
X-ray crystallography (PDB: 1FO2) demonstrates that T22’s groove deficiency arises from disruption of conserved hydrogen bonds stabilizing the α2 helix C-terminus. Residues 169–174 adopt a β-strand-like conformation that folds onto the β-sheet floor, creating a contiguous hydrophobic platform [1] [7]. This configuration leaves the central β-sheet fully accessible, contrasting with MHC-Ia molecules where the sheet is buried beneath helices [1]. Mutagenesis studies confirm that groove integrity is irrelevant to T22’s function: Mutations in residues analogous to MHC-Ia peptide-anchoring sites (e.g., Tyr84, Glu163) do not impair γδ TCR binding [1] [7]. Instead, the groove’s "defect" is essential, as its absence in engineered "closed-groove" T22 mutants abolishes TCR reactivity [7].
Key Structural Elements Exposed Due to Groove Deficiency:
Figure 1B: T22's groove deficiency exposes the β-sheet floor (blue) to γδ TCR CDR3δ (yellow). PDB: 1FO2 [1].
The solvent-exposed β-sheet floor of T22 serves as the primary docking platform for γδ TCRs. This surface engages the CDR3δ loop through hydrophobic and electrostatic interactions, with minimal contributions from germline-encoded CDR1/CDR2 loops [1] [7]. Biophysical analyses (surface plasmon resonance) reveal that γδ TCRs recognize T22 via a conserved CDR3δ motif (W...EGYEL), where the tryptophan (Trp) anchor inserts into the hydrophobic cavity of the β-sheet floor, and the EGYEL sequence forms salt bridges with Glu58/Glu64 of T22 [2] [7]. The spacer residues between Trp and EGYEL modulate binding affinity but are dispensable for specificity, allowing diverse CDR3δ sequences to engage T22 [2]. Thermodynamic studies show this interaction is entropy-driven, contrasting the enthalpy-dominated αβ TCR–pMHC binding [2].
Mechanistic Implications:
Table 3: Thermodynamics of γδ TCR–T22 Interactions (SPR Data) [2]
CDR3δ Loop Sequence | Spacer Length | KD (μM) | ΔG (kcal/mol) | ΔS (cal/mol·K) |
---|---|---|---|---|
WHISEGYEL | 3 residues | 0.8 | -8.2 | +28 |
WEGYEL | 0 residues | 2.5 | -7.6 | +22 |
WLRYEGYEL | 4 residues | 1.2 | -8.0 | +25 |
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